![molecular formula C19H21N3O3 B5887496 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone exerts its biological effects by inhibiting the activity of various enzymes and proteins such as protein kinase C, cyclooxygenase-2, and phosphodiesterase. It also acts as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been shown to affect the levels of neurotransmitters such as dopamine and serotonin, leading to potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, leading to more precise results. However, its potential toxicity and limited solubility in water can pose challenges in its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone. One possible direction is the development of 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone-based drugs for the treatment of cancer and other diseases. Another direction is the exploration of 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone's potential as a diagnostic tool for various diseases. Additionally, further research is needed to better understand 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone's mechanism of action and its potential applications in the field of neuroscience.
Conclusion
In conclusion, 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for the study of 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, highlighting its importance in the scientific community.
Méthodes De Synthèse
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multistep process involving the reaction of 4-bromoacetophenone with 3-nitrobenzyl chloride, followed by the reaction of the resulting product with piperazine. The final product is obtained through the reaction of the intermediate product with sodium hydride and ethyl iodide.
Applications De Recherche Scientifique
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use as a diagnostic tool for various diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)17-5-7-18(8-6-17)21-11-9-20(10-12-21)14-16-3-2-4-19(13-16)22(24)25/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKRPNHMZHAKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5345417 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

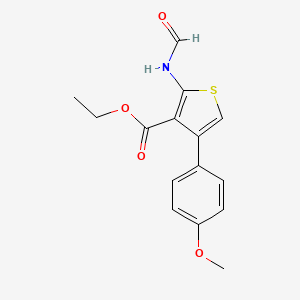
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
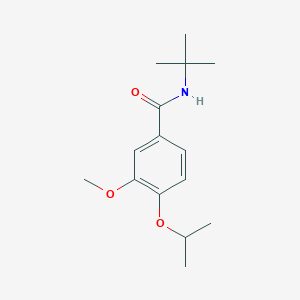
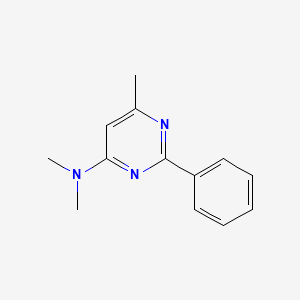
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)

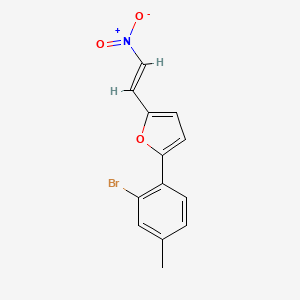
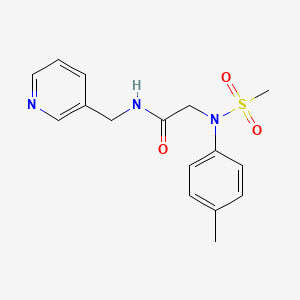
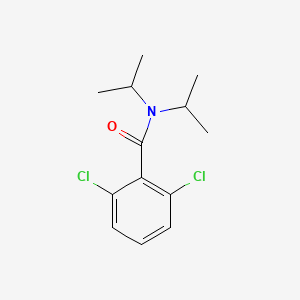
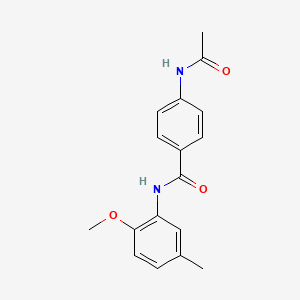
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)